molecular formula C14H17N3O B1369039 7-Methoxy-4-(piperazin-1-yl)quinoline CAS No. 4038-97-5

7-Methoxy-4-(piperazin-1-yl)quinoline

Cat. No.: B1369039
CAS No.: 4038-97-5
M. Wt: 243.3 g/mol
InChI Key: UROPJUHDMCQLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol It is a quinoline derivative, characterized by the presence of a methoxy group at the 7th position and a piperazine ring at the 4th position of the quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(piperazin-1-yl)quinoline typically involves the reaction of 7-methoxyquinoline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, tetrahydroquinoline derivatives from reduction, and various substituted quinoline derivatives from substitution reactions .

Scientific Research Applications

7-Methoxy-4-(piperazin-1-yl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may interact with DNA or proteins, leading to the inhibition of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methoxy-4-(piperazin-1-yl)quinoline include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxy group at the 7th position. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various research applications .

Biological Activity

7-Methoxy-4-(piperazin-1-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its potential applications in anti-cancer and anti-malarial therapies, as well as its role in anti-inflammatory processes.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxy group and a piperazine moiety. This structural configuration is significant as it enhances the pharmacological profile of the compound, making it suitable for various therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7 (breast cancer)18Induces apoptosis via caspase activation
This compoundU-937 (leukemia)Not specifiedInhibition of cell proliferation
7-Chloro-4-(piperazin-1-yl)quinolineVarious cancer linesVariesInhibition of VEGFR-II and iNOS expression

The IC50 value of 18 µM against MCF-7 cells indicates that this compound can effectively inhibit cancer cell growth, suggesting its potential as a lead compound for further development in oncology .

2. Antimalarial Activity

The quinoline scaffold is well-known for its antimalarial properties. Compounds derived from this structure, including 7-methoxy derivatives, have shown promising results in inhibiting Plasmodium falciparum, the parasite responsible for malaria. The mechanism typically involves interference with heme polymerization, critical for the parasite's survival .

3. Anti-inflammatory Effects

In addition to its anticancer and antimalarial properties, this compound exhibits anti-inflammatory activity. Studies have demonstrated that this compound can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages:

Activity Effect
NO Release Inhibition74.1% ± 2.2% inhibition at 30 µM
iNOS Protein ExpressionConcentration-dependent inhibition

This inhibition is crucial as excessive NO production is linked to inflammatory diseases .

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of piperazine-substituted quinolines exhibited enhanced cytotoxicity against MCF-7 and U-937 cell lines, emphasizing the importance of structural modifications in improving biological activity .
  • Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory mechanism of these compounds, revealing their ability to suppress iNOS expression and NO release, which are pivotal in managing inflammatory responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Methoxy-4-(piperazin-1-yl)quinoline, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4,7-dichloroquinoline derivatives react with piperazine in a refluxing solvent (e.g., 2-propanol) to substitute the chloro group at position 4 with piperazine. For methoxy substitution at position 7, a methoxylation step using sodium methoxide or a palladium-catalyzed coupling may follow. Key parameters include molar ratios (3:1 piperazine:quinoline), solvent choice (polar aprotic solvents enhance nucleophilicity), and reaction time (4–6 hours under reflux). Post-synthesis purification via recrystallization (e.g., 2-propanol) removes impurities like 4,5-dichloroquinoline byproducts .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

  • ¹H-NMR : Confirm substitution patterns (e.g., methoxy protons at δ ~3.3–3.5 ppm, piperazine protons at δ ~2.9–3.1 ppm).
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions between piperazine and quinoline moieties) and confirms triclinic crystal packing (space group P1, Z′ = 2) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 247.72 for C₁₃H₁₄ClN₃ analogs) .

Q. What in vitro models are suitable for initial biological screening of anti-inflammatory activity?

  • Nitric oxide (NO) inhibition : Test compound efficacy in LPS-stimulated macrophages (IC₅₀ values compared to standard inhibitors like L-NAME).
  • COX-1/COX-2 enzyme assays : Measure prostaglandin E₂ (PGE₂) suppression to evaluate selectivity.
  • Protein denaturation assays : Assess thermal stabilization of albumin to infer anti-inflammatory potential .

Advanced Research Questions

Q. How do purification challenges arise during synthesis, and what strategies mitigate impurity formation?

Impurities like 4,5-dichloroquinoline derivatives (from incomplete substitution) persist due to steric hindrance. Recrystallization in 2-propanol selectively isolates the target compound, while HPLC with C18 columns achieves >95% purity. Twin crystal formation (non-merohedral twinning) observed in X-ray data may complicate structural resolution, requiring iterative refinement .

Q. What is the mechanistic role of the methoxy group in modulating biological activity compared to chloro analogs?

The methoxy group enhances electron-donating effects, increasing quinoline ring π-electron density. This alters receptor binding (e.g., higher affinity for serotonin or histamine receptors) compared to electron-withdrawing chloro substituents. In vivo studies show methoxy derivatives exhibit improved bioavailability due to reduced metabolic oxidation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Piperazine modifications : N-alkylation (e.g., methyl or phenyl groups) impacts solubility and CNS penetration.
  • Methoxy positional isomerism : 6-methoxy analogs (vs. 7-methoxy) show varied antimicrobial profiles due to steric effects on target binding.
  • Hybrid pharmacophores : Coupling with 1,3,4-oxadiazole or pyridinone rings (via ether linkages) enhances anti-cancer activity .

Q. What computational approaches predict target interactions and pharmacokinetic properties?

  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) or NMDA receptors to prioritize synthetic targets.
  • QSAR models : Correlate logP values with blood-brain barrier permeability (e.g., methoxy derivatives with logP ~2.5 show optimal CNS activity).
  • ADMET prediction : Use SwissADME to assess CYP450 metabolism and hERG channel inhibition risks .

Q. How do environmental factors (pH, temperature) influence compound stability in biological assays?

  • pH-dependent degradation : The quinoline ring undergoes hydrolysis under acidic conditions (pH < 3), forming 4-hydroxyquinoline byproducts.
  • Thermal stability : Decomposition above 150°C (TGA data) necessitates storage at −20°C in inert atmospheres.
  • Light sensitivity : Methoxy groups increase susceptibility to photodegradation; assays require amber vials .

Q. Methodological Considerations

  • Contradictions in data : While 7-chloro analogs show strong anti-inflammatory activity (IC₅₀ ~10 µM), methoxy derivatives may prioritize antimicrobial over anti-inflammatory effects, requiring tailored assay selection .
  • Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on mechanisms over exploratory screening .

Properties

IUPAC Name

7-methoxy-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPJUHDMCQLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589211
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-97-5
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.